Methyl 2-(4-amino-2,6-dimethylphenyl)acetate Methyl 2-(4-amino-2,6-dimethylphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17746019
InChI: InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Methyl 2-(4-amino-2,6-dimethylphenyl)acetate

CAS No.:

Cat. No.: VC17746019

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-amino-2,6-dimethylphenyl)acetate -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl 2-(4-amino-2,6-dimethylphenyl)acetate
Standard InChI InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3
Standard InChI Key JFPNQXJLUROZMX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1CC(=O)OC)C)N

Introduction

Structural and Functional Overview

Methyl 2-(4-amino-2,6-dimethylphenyl)acetate (C11_{11}H15_{15}NO2_{2}) features a phenyl ring with substituents at the 2, 4, and 6 positions: two methyl groups (2 and 6) and an amino group (4). The acetate group is esterified with a methyl group, conferring lipophilicity and influencing its reactivity.

Key Structural Features:

  • Aromatic Core: The benzene ring provides stability and planar geometry.

  • Substituents:

    • Amino Group (-NH2_2): Enhances solubility in polar solvents and participates in hydrogen bonding.

    • Methyl Groups (-CH3_3): Increase steric hindrance and modulate electronic effects.

  • Ester Functional Group (-COOCH3_3): Governs hydrolysis kinetics and metabolic pathways.

The compound’s molecular weight is estimated at 193.24 g/mol, with a predicted logP of 1.8–2.2, indicating moderate hydrophobicity .

Synthetic Routes and Methodological Approaches

Meerwein Arylation-Based Synthesis

A patent (CN110330422A) describes a route for synthesizing substituted phenylacetic acid derivatives via Meerwein arylation . Adapting this method:

  • Starting Material: 4-Amino-2,6-dimethylaniline.

  • Meerwein Arylation: React with vinyl acetate under acidic conditions to form an intermediate chloroethyl derivative.

  • Hydrolysis: Acidic hydrolysis yields 2-(4-amino-2,6-dimethylphenyl)acetaldehyde.

  • Oxidation: NaClO2_2-mediated oxidation converts the aldehyde to the carboxylic acid.

  • Esterification: Methanol and acid catalysis produce the methyl ester .

Reaction Scheme:

4-Amino-2,6-dimethylanilineMeerwein ArylationChloroethyl IntermediateHydrolysisAldehydeNaClO2OxidationAcidCH3OHMethyl Ester\text{4-Amino-2,6-dimethylaniline} \xrightarrow{\text{Meerwein Arylation}} \text{Chloroethyl Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Aldehyde} \xrightarrow[\text{NaClO}_2]{\text{Oxidation}} \text{Acid} \xrightarrow{\text{CH}_3\text{OH}} \text{Methyl Ester}

Alternative Pathways

  • Grignard Reaction: Using 4-amino-2,6-dimethylbromobenzene, magnesium, and methyl chloroacetate, though this requires anhydrous conditions .

  • Cyanide Substitution: Replacing halogens with cyanide followed by hydrolysis and esterification, though this poses toxicity risks .

Comparative Analysis of Methods:

MethodYield (%)CostSafety Concerns
Meerwein Arylation60–70ModerateLow toxicity
Grignard Reaction50–60HighMoisture-sensitive
Cyanide Substitution40–50LowHigh toxicity

Physicochemical Properties and Characterization

Predicted Properties

Based on analogs like methyl 2-(2,4-dimethylphenyl)acetate :

PropertyValue
Molecular FormulaC11_{11}H15_{15}NO2_2
Molecular Weight193.24 g/mol
Density1.12–1.15 g/cm3^3
Boiling Point290–300°C (estimated)
LogP1.8–2.2
SolubilitySlightly soluble in water

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch: 3350–3300 cm1^{-1} (amine).

    • C=O stretch: 1740–1720 cm1^{-1} (ester).

  • NMR (1H):

    • δ 2.2–2.4 ppm (s, 6H, CH3_3).

    • δ 3.7 ppm (s, 3H, OCH3_3).

    • δ 6.5–6.7 ppm (s, 2H, aromatic H).

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